5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine
Brand Name: Vulcanchem
CAS No.: 1251588-73-4
VCID: VC7183671
InChI: InChI=1S/C15H20N4O2S/c1-3-4-10-19(2)15-17-11-13(14(16)18-15)22(20,21)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,16,17,18)
SMILES: CCCCN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C15H20N4O2S
Molecular Weight: 320.41

5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine

CAS No.: 1251588-73-4

Cat. No.: VC7183671

Molecular Formula: C15H20N4O2S

Molecular Weight: 320.41

* For research use only. Not for human or veterinary use.

5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine - 1251588-73-4

Specification

CAS No. 1251588-73-4
Molecular Formula C15H20N4O2S
Molecular Weight 320.41
IUPAC Name 5-(benzenesulfonyl)-2-N-butyl-2-N-methylpyrimidine-2,4-diamine
Standard InChI InChI=1S/C15H20N4O2S/c1-3-4-10-19(2)15-17-11-13(14(16)18-15)22(20,21)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3,(H2,16,17,18)
Standard InChI Key VRMLICNKPANPQR-UHFFFAOYSA-N
SMILES CCCCN(C)C1=NC=C(C(=N1)N)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Nomenclature

5-(Benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine (systematic IUPAC name: N2-butyl-N2-methyl-5-(phenylsulfonyl)pyrimidine-2,4-diamine) features a pyrimidine core substituted at three positions:

  • Position 2: A butyl-methylamine group (N2-butyl-N2-methyl).

  • Position 4: A primary amine.

  • Position 5: A benzenesulfonyl moiety.

The benzenesulfonyl group introduces strong electron-withdrawing characteristics, which may influence both the compound’s reactivity and its interactions with biological targets . Molecular modeling suggests that the sulfonyl group adopts a planar conformation relative to the pyrimidine ring, potentially facilitating π-stacking interactions with aromatic residues in enzyme binding pockets .

Synthesis and Structural Elaboration

Key Synthetic Pathways

The synthesis of 5-(benzenesulfonyl)-N2-butyl-N2-methylpyrimidine-2,4-diamine likely involves multi-step functionalization of a pyrimidine precursor. A plausible route, inferred from methods in and , includes:

  • Pyrimidine Core Formation: Condensation of a guanidine derivative with a β-diketone or β-keto ester to form the 2,4-diaminopyrimidine scaffold.

  • Sulfonylation at C5: Electrophilic aromatic substitution or metal-catalyzed coupling to introduce the benzenesulfonyl group. For example, treatment with benzenesulfonyl chloride under basic conditions .

  • N-Alkylation at N2: Sequential alkylation using butyl bromide and methyl iodide in the presence of a base such as potassium carbonate .

Critical Reaction Parameters:

  • Microwave irradiation (e.g., 140°C for 45 min in DMF) improves yields in pyrimidine ring-closing reactions .

  • Palladium-catalyzed cross-coupling may be required for regioselective sulfonylation .

Analytical Characterization

Spectroscopic data for analogous compounds provide insights into expected properties:

TechniqueKey Features
1H NMR (CDCl3)δ 0.92 (t, J = 7.2 Hz, butyl CH3), 1.30–1.72 (m, butyl CH2), 2.64 (s, N-CH3), 7.5–8.1 (m, aromatic H) .
13C NMR13.88 (butyl CH3), 42.73 (N-CH3), 125.16–153.16 (pyrimidine and aromatic C), 193.78 (SO2) .
HR-MS[M + H]+ expected at m/z 393.12 (C16H23N4O2S) .

Biological Activity and Mechanism

Antiproliferative Effects

In HCT-116 colon cancer cells, close analogs demonstrate GI50 values < 10 nM . The compound’s lipophilicity (calculated LogP ≈ 2.8) likely enhances cellular permeability, though this requires experimental validation.

Structure-Activity Relationships (SAR)

Role of the Benzenesulfonyl Group

  • Electron-Withdrawing Effects: The sulfonyl group increases electrophilicity at C5, enhancing interactions with catalytic lysine residues in kinases .

  • Steric Considerations: Substitution at the benzene ring’s meta or para positions modulates activity. For example, m-sulfonamide derivatives show 17-fold selectivity for CDK7 over CDK1 .

Impact of N2 Substituents

  • Butyl vs. Shorter Chains: Butyl groups improve hydrophobic interactions with enzyme pockets compared to ethyl or methyl .

  • N-Methylation: Reduces basicity of the amine, potentially decreasing off-target interactions with cationic binding sites .

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